molecular formula C9H10OS5 B2443072 5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one CAS No. 162190-34-3

5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one

Cat. No.: B2443072
CAS No.: 162190-34-3
M. Wt: 294.48
InChI Key: NTVUHVCAQLEBKM-UHFFFAOYSA-N
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Description

5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one: is a complex heterocyclic compound characterized by its unique structure, which includes multiple sulfur atoms and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dithiol precursor, which is then subjected to cyclization reactions to form the fused ring system. Key steps include:

    Formation of the Dithiol Precursor: This involves the reaction of appropriate thiol compounds with methylating agents under controlled conditions.

    Cyclization: The dithiol precursor undergoes cyclization in the presence of oxidizing agents to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one: undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one: has several applications in scientific research:

    Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Medicinal Chemistry: The compound’s structure allows for interactions with biological targets, making it a potential lead compound for drug development.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways.

Comparison with Similar Compounds

5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one: can be compared with other sulfur-containing heterocycles, such as:

    Tetrathiafulvalene (TTF): Known for its use in organic electronics due to its excellent electron-donating properties.

    Dithiine Derivatives: These compounds also contain sulfur atoms and exhibit similar reactivity patterns.

The uniqueness of This compound lies in its specific ring structure and the presence of multiple methyl groups, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

5,5,7-trimethyl-2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS5/c1-4-5(10)9(2,3)15-7-6(12-4)13-8(11)14-7/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVUHVCAQLEBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(SC2=C(S1)SC(=S)S2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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